2-(2-Methoxyphenyl)cyclopropan-1-amine hydrochloride
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Overview
Description
2-(2-Methoxyphenyl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C10H14ClNO and a molecular weight of 199.68 g/mol It is a cyclopropane derivative with a methoxyphenyl group attached to the cyclopropane ring
Preparation Methods
The synthesis of 2-(2-Methoxyphenyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor followed by amination and subsequent hydrochloride salt formation. One common synthetic route involves the reaction of 2-methoxyphenylacetonitrile with a cyclopropanating agent such as diazomethane or a similar reagent under controlled conditions . The resulting cyclopropane intermediate is then subjected to reductive amination using an appropriate amine source, followed by treatment with hydrochloric acid to yield the hydrochloride salt.
Chemical Reactions Analysis
2-(2-Methoxyphenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
2-(2-Methoxyphenyl)cyclopropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the development of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-(2-Methoxyphenyl)cyclopropan-1-amine hydrochloride can be compared with other similar compounds, such as:
2-(2-Methoxyphenyl)cyclopropan-1-amine: The non-hydrochloride form of the compound, which has similar chemical properties but different solubility and stability characteristics.
2-(2-Methoxyphenyl)cyclopropan-1-amine derivatives: Various derivatives with different substituents on the cyclopropane ring or the phenyl group, which can exhibit different reactivity and biological activity.
Properties
IUPAC Name |
2-(2-methoxyphenyl)cyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-12-10-5-3-2-4-7(10)8-6-9(8)11;/h2-5,8-9H,6,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RURRUQMPTBGYPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC2N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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